Imidazo[1,5-a]pyridine-1-sulfonamide
Description
Imidazo[1,5-a]pyridine-1-sulfonamide (CAS: 112582-51-1) is a heterocyclic compound with the molecular formula C₇H₇N₃O₂S and a molecular weight of 197.21 g/mol . Its core structure consists of a fused imidazole and pyridine ring system, with a sulfonamide (-SO₂NH₂) group at the 1-position. The compound is typically synthesized to ≥98% purity for research applications, such as protease inhibition studies and molecular probe development .
Structure
2D Structure
Properties
CAS No. |
112582-51-1 |
|---|---|
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-6-3-1-2-4-10(6)5-9-7/h1-5H,(H2,8,11,12) |
InChI Key |
FMDANPBWUWXKQG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=CN2C=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)S(=O)(=O)N |
Synonyms |
Imidazo[1,5-a]pyridine-1-sulfonamide (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Imidazo[1,5-a]pyridine derivatives, including sulfonamides, have been studied extensively for their biological activities. These compounds exhibit a range of pharmacological properties that make them suitable candidates for drug development.
Antimicrobial Activity
Recent studies have demonstrated the efficacy of imidazo[1,5-a]pyridine-1-sulfonamide derivatives against Mycobacterium tuberculosis (MTB). For instance, compounds synthesized in one study showed minimum inhibitory concentrations (MIC) ranging from 0.05 to 3.12 µg/mL against MTB H37Rv strains, indicating potent anti-tubercular activity. Notably, one derivative was found to be 125 times more potent than the standard drug ethambutol .
Anti-cancer Properties
Imidazo[1,5-a]pyridine derivatives have also been investigated for their anti-cancer potential. A series of hybrids combining imidazo[1,5-a]pyridine with benzimidazole were evaluated for cytotoxic activity against cancer cell lines, showing promising results in inhibiting tubulin polymerization and the PI3K/Akt pathway, which are critical in cancer progression .
Neurological Applications
The compound has been explored as a modulator of the TRPM8 receptor, which is implicated in various neurological disorders and pain syndromes. Research indicates that imidazo[1,5-a]pyridine-1-sulfonamides can alleviate inflammatory pain and may have applications in treating conditions exacerbated by cold stimuli .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound derivatives:
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of imidazo[1,5-a]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis:
Preparation Methods
Nitroalkane-Mediated Cyclization
Nitroalkanes, activated by phosphorous acid in PPA, react with 2-picolylamines to form the imidazo[1,5-a]pyridine core. For example, 2-(aminomethyl)pyridine reacts with α-nitroacetophenone in PPA at 110°C for 3 hours, yielding the bicyclic product in 65–72% yield. Steric hindrance from substituents on the nitroalkane can reduce yields, necessitating optimized conditions for bulkier substrates.
Key Reaction Parameters
Alternative Cyclocondensation Approaches
Cyclocondensation with carboxylic acid derivatives (e.g., acyl chlorides) or oxidative cyclization with aldehydes offers complementary routes. However, nitroalkane-based methods are favored for their regioselectivity and functional group tolerance.
Direct Sulfonylation of Pre-Formed Imidazo[1,5-a]pyridine
Electrophilic Substitution with Sulfonating Agents
Imidazo[1,5-a]pyridine undergoes electrophilic substitution at the 1-position with sulfonating agents. A patent method describes reacting imidazo[1,5-a]pyridine with N-chlorosuccinimide (NCS) and sulfonamide precursors in chloroform to directly introduce the sulfonamide group.
Typical Procedure
-
Reactants: Imidazo[1,5-a]pyridine (1 equiv), NCS (1.2 equiv), sulfonamide (1.1 equiv)
-
Conditions: 0°C to room temperature, 12 hours
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Sulfonation | Cyclization → Sulfonation → Amination | 50–85 | High regioselectivity; scalable | Harsh acid conditions; multi-step |
| Direct Sulfonylation | Single-step substitution | 60–70 | Simplified workflow | Lower yields; limited substrate scope |
Mechanistic Insights and Optimization
Q & A
Q. How are advanced separation techniques (e.g., membrane technologies) applied to purify derivatives?
- Answer : highlights nanofiltration membranes (MWCO 300–500 Da) for isolating sulfonamide derivatives with >90% purity. Process parameters (pH, pressure) are optimized via response surface methodology (RSM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
